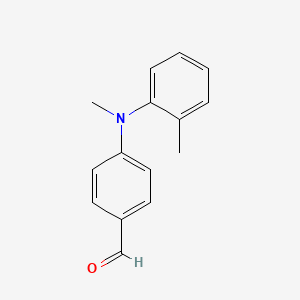

N-(1-苯乙基)环丁胺

描述

Synthesis Analysis

The synthesis of similar compounds involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . This is a general synthetic procedure of a wide range of chiral amines by careful choice of insaturated esters and alkylation of the chiral enolate in the initial reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds are based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .科学研究应用

1. Application in Neuropharmacology

- Summary : The preparation and characterization of a new chiral tertiary dibenzylamine are described. These molecules are well known in the literature for their high neuropharmacological potential .

- Methods : The general synthetic pathway is based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .

- Results : The new tertiary dibenzylamine molecule is fully characterized by NMR Spectroscopy (1H and 13C), as well by High-Resolution Mass Spectrometry and Infrared Spectroscopy .

2. Application in Chiral Induction

- Summary : Chiral 1-phenylethylamine (α-PEA) belongs to the ancillary compounds most often used for the synthesis of enantiomeric products. This cheap primary amine, available in both enantiomeric forms, offers a structural motif frequently applied in the synthesis of chiral building blocks, useful in divergent asymmetric synthesis .

- Methods : Due to successful applications in various chiral recognition processes, α-PEA can be considered a privileged chiral inducer and auxiliary .

- Results : The last decade has witnessed many interesting advancements, and over eighty new original papers have supplemented the previous works .

3. Application in Metabolic Pathways of Fentanyl Analogs

- Summary : Fentanyl analogs, which include structures similar to “N-(1-phenylethyl)cyclobutanamine”, have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death .

- Methods : The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

- Results : The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

4. Application in Derivatization of Biological Thiols

- Summary : Compounds similar to “N-(1-phenylethyl)cyclobutanamine” can be used for derivatization of biological thiols using liquid chromatography-mass spectrometry .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

5. Application in Synthesis of Phenoxy Acetamide Derivatives

- Summary : Phenoxy acetic acid and its derivatives, which include structures similar to “N-(1-phenylethyl)cyclobutanamine”, have been investigated for their pharmacological activities. These compounds are considered potential therapeutic candidates .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

6. Application in Derivative Stability

- Summary : Compounds similar to “N-(1-phenylethyl)cyclobutanamine” can be used to compare two cell-permeable derivatizing agents in terms of derivatization efficiency, ionization enhancement, side product formation, reaction selectivity for thiols, pH dependence of the reaction, and derivative stability .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

安全和危害

属性

IUPAC Name |

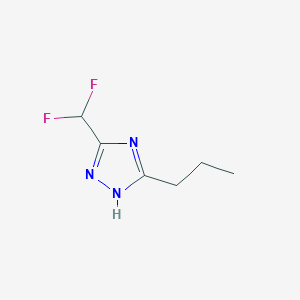

N-(1-phenylethyl)cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHMVMRQYDQYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)cyclobutanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)

![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)

![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)